Topotecan-d6 - 1044904-10-0

Topotecan-d6

Catalog Number: EVT-362381
CAS Number: 1044904-10-0
Molecular Formula: C23H23N3O5
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Topotecan, a semisynthetic derivative of camptothecin, is a potent inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. It has shown promising results in the treatment of various cancers, including ovarian cancer, small cell lung cancer, and glioblastoma. Topotecan's water-soluble nature and its ability to inhibit topoisomerase I make it a valuable chemotherapeutic agent, and it is currently approved for use in relapsed small-cell lung cancer and ovarian cancer4710.

Applications in Various Fields

Cancer Treatment

Topotecan has been extensively studied and used in the treatment of various cancers. In ovarian cancer, it has been used as a second-line treatment, showing effectiveness in patients who have failed to respond to prior cisplatin-based chemotherapy. The drug's efficacy varies depending on the cisplatin-free interval, with better responses observed in cisplatin-sensitive strata3. In small cell lung cancer, topotecan is the only registered drug for relapsed cases, and its combination with other agents like vorinostat has shown synergistic antitumor effects9. Additionally, topotecan has demonstrated activity in glioblastoma xenografts by inhibiting hypoxia-inducible factor-1α protein accumulation, angiogenesis, and tumor growth2.

Radiosensitization

Topotecan has been characterized for its ability to potentiate radiation-induced cell killing. Studies have shown that subtoxic concentrations of topotecan can enhance the effects of gamma-radiation in killing cancer cells, suggesting its potential use as a radiosensitizer in combination with radiotherapy1.

Pharmacokinetics and Optimal Use

The clinical pharmacokinetics of topotecan have been well-studied, revealing insights into its distribution, metabolism, and excretion. The drug is known to undergo rapid hydrolysis in plasma, and its systemic exposure is correlated with the extent of myelotoxicity. Understanding these pharmacokinetic properties is crucial for optimizing its use in clinical settings4.

Ex Vivo Analysis and Combination Therapies

Ex vivo analyses have been conducted to explore the activity profile of topotecan alone and in combination with other antitumor agents. These studies have provided valuable information on the potential efficacy of topotecan in combination regimens, suggesting new avenues for clinical trials and treatment strategies10.

Future Directions
  • Optimizing Topotecan Delivery: Research should focus on developing novel delivery systems for Topotecan to enhance its tumor targeting and therapeutic index. This includes exploring nanoparticle-based delivery, antibody-drug conjugates, and strategies to improve its stability and release kinetics at the tumor site. [, , , , , ]

  • Combination Therapies: Further research is needed to identify synergistic drug combinations with Topotecan to overcome drug resistance and enhance its anticancer activity. This involves exploring combinations with other chemotherapeutic agents, targeted therapies (like PARP inhibitors), and immunotherapies. [, , , , ]

  • Biomarker Development: Identifying predictive biomarkers of Topotecan response is crucial for personalizing treatment and improving patient outcomes. This involves investigating genetic mutations, protein expression profiles, and other molecular features associated with Topotecan sensitivity or resistance. [, , , ]

  • Overcoming Drug Resistance: Understanding the mechanisms of Topotecan resistance is essential for developing strategies to circumvent this challenge. This includes investigating the role of drug efflux pumps, DNA repair pathways, and alterations in apoptotic pathways in mediating resistance. [, ]

  • Expanding Clinical Applications: Given its activity against various cancers, future research should focus on exploring the therapeutic potential of Topotecan in other cancer types, either as a single agent or in combination therapies. [, , , ]

Topotecan

Compound Description: Topotecan is a semi-synthetic, water-soluble derivative of camptothecin, classified as a topoisomerase I inhibitor. It is a chemotherapeutic agent used to treat various cancers, including ovarian cancer, small cell lung cancer, and retinoblastoma [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Topotecan exerts its anticancer activity by stabilizing the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis.

Irinotecan

Compound Description: Irinotecan is another camptothecin derivative and topoisomerase I inhibitor [, , ]. It is a prodrug that is converted to its active metabolite, SN-38, in the body. Similar to Topotecan, Irinotecan is used in the treatment of various cancers, including colorectal and lung cancer.

Relevance: Irinotecan shares the same mechanism of action as Topotecan, targeting topoisomerase I and inducing DNA damage [, , ]. Although their structures differ slightly, both belong to the camptothecin class, making Irinotecan a relevant compound for comparison to Topotecan and its deuterated forms.

Camptothecin

Compound Description: Camptothecin is a naturally occurring alkaloid with potent antitumor activity []. It is the parent compound for several semi-synthetic derivatives, including Topotecan and Irinotecan.

Relevance: Camptothecin serves as the structural basis for Topotecan and Irinotecan []. While not directly discussed in the provided abstracts, its role as the parent compound for these topoisomerase I inhibitors makes it a relevant compound to mention in the context of "Topotecan-d6."

SN-38

Compound Description: SN-38 is the active metabolite of Irinotecan, exhibiting significantly greater potency as a topoisomerase I inhibitor compared to its prodrug form [, ].

FL118

Compound Description: FL118 is a novel camptothecin analogue demonstrating potent antitumor activity and the ability to overcome resistance to Irinotecan and Topotecan in preclinical models []. It exhibits a unique pharmacokinetic profile, rapidly clearing from circulation while accumulating effectively in tumors.

Relevance: FL118 belongs to the same camptothecin class as Topotecan and shares the same mechanism of action as a topoisomerase I inhibitor []. Its ability to overcome resistance observed with Irinotecan and Topotecan makes it particularly relevant for comparison to Topotecan-d6 and exploring potential advantages of deuterated forms.

Synthesis Analysis

The synthesis of Topotecan-d6 involves several key steps:

  1. Preparation of Topotecan: Initially, topotecan is synthesized through established methods that involve the coupling of specific precursors using Friedländer condensation reactions. This process yields the non-deuterated form of topotecan.
  2. Deuteration Process: The incorporation of deuterium atoms into the topotecan molecule is achieved through hydrogen-deuterium exchange reactions. This typically involves:
    • Deuterated Solvents: Using solvents like deuterated chloroform or dimethyl sulfoxide to facilitate the exchange.
    • Catalysts: Employing catalysts that promote the exchange reaction under controlled conditions, ensuring high yield and purity.
    • Reaction Conditions: The reaction often requires specific temperature and pressure conditions to optimize deuterium incorporation.
  3. Quality Control: After synthesis, Topotecan-d6 undergoes rigorous quality control measures including mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the successful incorporation of deuterium atoms and assess purity levels .
Molecular Structure Analysis

Topotecan-d6 retains the core structure of topotecan with modifications that include the substitution of hydrogen atoms with deuterium at specific positions. The molecular formula for Topotecan-d6 is typically represented as C20D6N2O4C_{20}D_6N_2O_4 with a molecular weight that reflects the added deuterium atoms.

Structural Features:

  • Core Structure: The compound features a fused ring system characteristic of camptothecin derivatives.
  • Deuterium Substitutions: The exact positions of deuteration can affect the compound's properties and behavior in biological systems.
  • Crystallography: X-ray crystallography studies can provide insights into the three-dimensional arrangement of atoms within the molecule, revealing how deuteration influences its conformation compared to non-deuterated topotecan .
Chemical Reactions Analysis

Topotecan-d6 can participate in various chemical reactions typical for its parent compound:

  • Oxidation Reactions: It can be oxidized to form hydroxylated derivatives when treated with oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction Reactions: Under specific conditions, it can undergo reduction using agents such as sodium borohydride, yielding reduced forms.
  • Substitution Reactions: It can also engage in substitution reactions where functional groups are replaced by other groups, facilitated by reagents like halogens or nucleophiles.

Reaction Conditions:

  • Oxidation: Requires controlled conditions to prevent over-oxidation.
  • Reduction and Substitution: Typically performed under an inert atmosphere to avoid unwanted side reactions .
Mechanism of Action

Topotecan-d6 functions primarily through inhibition of topoisomerase I, an enzyme crucial for DNA replication. The mechanism involves:

  1. Binding to Topoisomerase I-DNA Complex: Topotecan-d6 binds to the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks that occur during DNA replication.
  2. Formation of Ternary Complex: This binding leads to the formation of a ternary complex that obstructs replication fork progression, resulting in DNA damage.
  3. Induction of Apoptosis: The accumulation of DNA damage triggers cellular stress responses leading to apoptosis, particularly during the S phase of the cell cycle .

Pharmacokinetics:

Topotecan-d6 exhibits similar pharmacokinetic properties to its parent compound, being water-soluble and distributed rapidly throughout various tissues post-administration .

Physical and Chemical Properties Analysis

Key Properties:

  • Molecular Weight: Approximately 346 g/mol (considering deuterium substitutions).
  • Solubility: Highly soluble in water due to its polar structure.
  • Stability: Enhanced stability due to deuteration, which reduces metabolic degradation rates.

Analytical Data:

  • Mass Spectrometry: Used to confirm molecular weight and identify isotopic patterns indicative of deuteration.
  • Nuclear Magnetic Resonance Spectroscopy: Provides detailed information about molecular structure and dynamics .
Applications

Topotecan-d6 is primarily utilized in scientific research rather than clinical applications due to its isotopic labeling:

  • Pharmacokinetic Studies: Used in studies to understand drug metabolism and distribution in vivo.
  • Mechanistic Studies: Helps elucidate mechanisms of action for topoisomerase inhibitors by providing insights into binding interactions and biochemical pathways.
  • Development of Novel Therapeutics: Serves as a reference compound for developing new anti-cancer agents with improved efficacy or reduced toxicity profiles .
Introduction to Isotopically Labeled Camptothecin Analogs

Role of Deuterium Labeling in Pharmacological Research

Deuterium (²H), a stable, non-radioactive hydrogen isotope with twice the atomic mass of protium (¹H), serves as an invaluable tracer in drug metabolism studies. Its incorporation into pharmaceutical compounds generates distinct molecular signatures detectable via mass spectrometry without significantly altering chemical structure or biological activity. This isotopic labeling approach addresses a fundamental challenge in pharmacological research: distinguishing administered drugs from endogenous compounds or metabolites in complex biological matrices [2] [10]. The mass difference between deuterium and hydrogen enables precise tracking of parent compounds and their metabolic byproducts through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The kinetic isotope effect (KIE) represents a critical consideration in deuterated compound design. Deuterium substitution can potentially alter reaction rates, particularly for chemical bonds involving hydrogen/deuterium atoms. When deuterium replaces hydrogen at metabolically vulnerable sites (e.g., positions susceptible to oxidative metabolism), it can attenuate metabolic degradation rates, thereby prolonging systemic exposure. However, strategic placement of deuterium away from pharmacophore regions minimizes this effect while retaining analytical utility. In the context of camptothecin analogs, deuterium labeling facilitates several key applications:

  • Metabolic Pathway Elucidation: Tracing biotransformation routes and identifying novel metabolites
  • Quantitative Bioanalysis: Serving as internal standards to correct for matrix effects and instrument variability
  • Drug-Drug Interaction Studies: Assessing metabolic stability in cytochrome P450 inhibition assays
  • Absolute Bioavailability Determination: Enabling simultaneous administration of labeled and unlabeled compounds

Table 1: Comparative Properties of Topotecan and Topotecan-d6

PropertyTopotecanTopotecan-d6Significance
Molecular FormulaC₂₃H₂₃N₃O₅C₂₃H₁₇D₆N₃O₅Increased molecular mass for mass spectrometric differentiation
Molecular Weight421.45 g/mol427.48 g/mol~6 Da mass shift enables chromatographic resolution
Primary Isotope PositionN/ADimethylamino groupMinimal interference with lactone ring pharmacophore
Detection SpecificityEndogenous interferenceDistinct isotopic patternEnhanced signal-to-noise ratio in complex biological matrices
Isotopic PurityN/A≥98% atom DEnsures analytical reliability and quantification accuracy

Topotecan-d6: Significance as a Stable Isotope Internal Standard

Topotecan-d6, specifically deuterated at six hydrogen positions within the dimethylamino methyl group (molecular formula: C₂₃H₁₇D₆N₃O₅), represents the gold standard internal standard for bioanalytical quantification of topotecan [2] [8]. Its near-identical chemical properties to non-deuterated topotecan ensure co-elution during chromatographic separation while exhibiting a distinct mass shift detectable via mass spectrometry. This molecular design is crucial for compensating analytical variations throughout the sample processing workflow, including extraction efficiency, matrix effects, and instrument sensitivity fluctuations.

Recent methodological advances demonstrate the critical role of Topotecan-d6 in differentiating encapsulated versus unencapsulated drug fractions in novel liposomal formulations. A 2024 study employed Topotecan-d6 to quantify unencapsulated topotecan in tumor and bone marrow interstitial fluid following administration of pegylated liposomal topotecan (FF-10850) . The methodology involved tissue homogenization in phosphate buffered saline containing Topotecan-d6 as internal standard, followed by ultracentrifugation at 200,000 × g to separate liposome-encapsulated drug from bioavailable fractions. This approach revealed that liposomal encapsulation significantly enhanced tumor exposure to unencapsulated topotecan (AUC ratio tumor/BM-ISF = 2.96) compared to conventional topotecan (ratio = 0.833), explaining the improved therapeutic index observed in preclinical models.

Table 2: Analytical Applications of Topotecan-d6 in Pharmacological Research

Application DomainAnalytical TechniqueKey Benefit
Plasma PharmacokineticsLC-MS/MSCorrects for ion suppression/enhancement in biological matrices
Tissue Distribution StudiesUHPLC-HRMSEnables differentiation of intact drug versus metabolites in target organs
Metabolite IdentificationHPLC-QTOF-MSDistinguishes drug-derived metabolites from endogenous compounds
Protein Binding StudiesEquilibrium Dialysis-LC-MSQuantifies free drug concentrations despite matrix complexity
Formulation Release KineticsMicrodialysis-LC-MSMonitors in vivo release from nanocarriers without sample pretreatment artifacts

The analytical robustness provided by Topotecan-d6 extends to specialized research scenarios, including:

  • Inhalation Delivery Pharmacokinetics: Quantifying pulmonary versus systemic distribution of aerosolized topotecan dry powder formulations [4]
  • Blood-Brain Barrier Penetration Studies: Measuring trace drug levels in cerebrospinal fluid and brain tissue
  • Drug Release Kinetics from Novel Delivery Systems: Monitoring release rates from thermosensitive hydrogels and implantable devices
  • Metabolic Stability Assessment: Calculating hepatic extraction ratios in hepatocyte incubation studies

Historical Development of Topotecan and Its Deuterated Derivatives

The camptothecin analog development timeline represents a convergence of ethnopharmacology, mechanistic oncology, and analytical chemistry innovation. Following camptothecin's initial isolation in 1966, clinical development was hampered by severe toxicity and formulation challenges associated with the sodium salt formulation [5] [7]. The discovery of DNA topoisomerase I as camptothecin's molecular target in the 1980s revitalized interest in structure-activity optimization. Topotecan ((S)-10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione) emerged as a semi-synthetic derivative designed to enhance water solubility while retaining potent topoisomerase I inhibition.

The historical trajectory of topotecan development includes several pivotal milestones:

  • 1986-1989: Preclinical evaluation demonstrating superior water solubility and activity profile compared to camptothecin
  • 1991: Initiation of phase I clinical trials establishing hematological toxicity as dose-limiting
  • 1996: United States Food and Drug Administration approval for platinum-refractory ovarian cancer
  • 2007: Oral capsule formulation approval, expanding administration options
  • 2010s: Emergence of deuterated analogs for advanced pharmacokinetic studies

The synthesis of deuterated topotecan analogs followed increased regulatory emphasis on quantitative bioanalysis during drug development. Early deuterated versions incorporated deuterium at metabolically labile sites to study KIE on disposition. Topotecan-d6, specifically designed as an analytical internal standard, features hexadeuteration at the dimethylamino moiety—a site metabolically stable enough to avoid significant KIE while providing sufficient mass shift (6 Da) for reliable MS detection [8] [9]. Commercial availability of Topotecan-d6 (CAS 1044904-10-0) around 2010 enabled standardized quantification methodologies across laboratories studying topotecan's complex lactone-carboxylate equilibrium and pH-dependent hydrolysis [2] .

Current research applications leverage Topotecan-d6 to optimize next-generation topotecan formulations, including:

  • Liposomal Encapsulation: Quantifying drug release kinetics from FF-10850 and similar nanocarriers
  • Inhalation Delivery Systems: Assessing pulmonary deposition and systemic absorption of dry powder aerosols [4]
  • Targeted Conjugates: Evaluating antibody-drug conjugate stability and tumor-specific payload release
  • Biomarker Correlation Studies: Establishing relationships between unencapsulated drug exposure and γ-H2AX formation (DNA damage biomarker)

The evolution from botanical extract to isotopically labeled research tool exemplifies how strategic molecular design expands the scientific utility of natural product derivatives beyond therapeutic applications into the realm of advanced analytical methodology.

Properties

CAS Number

1044904-10-0

Product Name

Topotecan-d6

IUPAC Name

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C23H23N3O5

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3

InChI Key

UCFGDBYHRUNTLO-DPZAMXPDSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O

Synonyms

(4S)-10-[(Dimethylamino-d6)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3’,4’,6-7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; NSC-609669-d6; SKF-104864A-d6; Hycamtin-d6;

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.